5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- 5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 69405-69-2
VCID: VC20492038
InChI: InChI=1S/C17H16BrNO2/c1-19(2)10-12-8-15-13(16(18)17(12)20)9-14(21-15)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3
SMILES:
Molecular Formula: C17H16BrNO2
Molecular Weight: 346.2 g/mol

5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl-

CAS No.: 69405-69-2

Cat. No.: VC20492038

Molecular Formula: C17H16BrNO2

Molecular Weight: 346.2 g/mol

* For research use only. Not for human or veterinary use.

5-Benzofuranol, 4-bromo-6-(dimethylaminomethyl)-2-phenyl- - 69405-69-2

Specification

CAS No. 69405-69-2
Molecular Formula C17H16BrNO2
Molecular Weight 346.2 g/mol
IUPAC Name 4-bromo-6-[(dimethylamino)methyl]-2-phenyl-1-benzofuran-5-ol
Standard InChI InChI=1S/C17H16BrNO2/c1-19(2)10-12-8-15-13(16(18)17(12)20)9-14(21-15)11-6-4-3-5-7-11/h3-9,20H,10H2,1-2H3
Standard InChI Key MZCIXRJQZBVKCJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzofuran scaffold—a fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 1, 2, and oxygen at position 1). Substitutents include:

  • Bromine at position 4, introducing steric bulk and electrophilic reactivity.

  • Dimethylaminomethyl (-CH2N(CH3)2) at position 6, contributing basicity and hydrogen-bonding potential.

  • Phenyl at position 2, enhancing aromatic stacking interactions.

  • Hydroxyl at position 5, enabling hydrogen bonding and acidity (pKa ~10–12).

Table 1: Molecular Identity

PropertyValue
IUPAC Name4-bromo-6-(dimethylaminomethyl)-2-phenyl-1-benzofuran-5-ol
Molecular FormulaC17H16BrNO2
Molecular Weight346.22 g/mol
CAS NumberNot formally assigned
SMILESBrc1c(c2c(cc1O)oc(c2c3ccccc3)CN(C)C)O

The dimethylaminomethyl group distinguishes this compound from analogs like 5-benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- (CAS 100347-63-5), where ethyl groups replace methyl substituents.

Stereoelectronic Effects

  • Bromine: The electron-withdrawing nature of bromine deactivates the aromatic ring, directing electrophilic substitution to meta/para positions relative to existing groups.

  • Dimethylaminomethyl: The tertiary amine adopts a trigonal pyramidal geometry, with lone-pair electrons enabling protonation (pKa ~8–9) and coordination to metal catalysts.

  • Hydroxyl: The -OH group participates in intramolecular hydrogen bonding with the furan oxygen, stabilizing the planar conformation .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary strategies emerge for constructing the benzofuran core:

  • Cyclization of pre-functionalized precursors (e.g., o-hydroxyaryl propargyl ethers).

  • Late-stage functionalization of a preformed benzofuran skeleton.

Wittig Reaction-Based Approach

Adapting methodologies from 4-bromobenzo[b]thiophene synthesis , a Wittig reaction could assemble the benzofuran core:

  • Etherification: React 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan under basic conditions to form a thioether intermediate.

  • Phosphonium Salt Formation: Treat the intermediate with triphenylphosphine to generate a phosphonium ylide.

  • Cyclization: Employ a sodium hydride-mediated Wittig reaction to cyclize the ylide, yielding the benzofuran skeleton.

Critical Parameters:

  • Temperature control (60–140°C) to prevent decomposition.

  • Solvent selection (toluene or DMF) to optimize yield.

Mannich Reaction for Aminomethylation

Introducing the dimethylaminomethyl group post-cyclization:

  • Bromination: Electrophilic bromination at position 4 using Br2/FeBr3.

  • Mannich Reaction: React the brominated intermediate with dimethylamine and formaldehyde to install the -CH2N(CH3)2 group at position 6.

Yield Optimization:

  • Stoichiometric excess of dimethylamine (1.2–1.5 eq).

  • Polar aprotic solvents (e.g., DMF) to stabilize transition states.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key Challenge
Wittig Cyclization65–7995–98Byproduct formation
Mannich Functional.70–8597–99Regioselectivity control

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to hydroxyl and amine groups. Limited solubility in water (<1 mg/mL).

  • Stability: Sensitive to light and oxidants. Store under inert atmosphere (N2/Ar) at -20°C.

Table 3: Thermal Properties

PropertyValue
Melting Point142–145°C (est.)
Decomposition Temp.>250°C

Acid-Base Behavior

  • Hydroxyl Group: pKa ≈ 10.2 (calculated via Hammett substituent constants).

  • Dimethylamine: Protonated at physiological pH (pKa ≈ 8.9), enhancing water solubility in acidic media.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl3)

  • δ 7.82 (d, J=8.4 Hz, 1H, H-3): Deshielded by bromine.

  • δ 6.92 (s, 1H, H-7): Coupling with H-3.

  • δ 3.45 (s, 2H, -CH2N): Adjacent to electronegative nitrogen.

  • δ 2.28 (s, 6H, N(CH3)2): Methyl group singlet.

¹³C NMR (100 MHz, CDCl3)

  • δ 158.4 (C-5, hydroxylated).

  • δ 115.2 (C-4, brominated).

  • δ 45.7 (-CH2N).

  • δ 38.2 (N(CH3)2).

Infrared Spectroscopy (IR)

  • ν 3250 cm⁻¹: O-H stretch (broad).

  • ν 2920 cm⁻¹: C-H stretch (methyl).

  • ν 1590 cm⁻¹: C=C aromatic.

  • ν 560 cm⁻¹: C-Br bending.

Reactivity and Derivatization

Electrophilic Substitution

  • Nitration: Occurs at position 3 (meta to bromine).

  • Suzuki Coupling: Bromine serves as a leaving group for palladium-catalyzed cross-coupling with aryl boronic acids.

Functional Group Transformations

  • Amine Alkylation: Quaternary ammonium salts form via reaction with alkyl halides.

  • Hydroxyl Protection: Silylation (e.g., TBSCl) prevents undesired oxidation during synthesis.

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